4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
2-[4-(butylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BO2S/c1-6-7-12-21-13-14-8-10-15(11-9-14)18-19-16(2,3)17(4,5)20-18/h8-11H,6-7,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNIPWUMKILTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(S-butylthiomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
The process may be optimized for higher yields and purity, and involve the use of continuous flow reactors to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction:
One of the primary applications of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester, is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds that are important in pharmaceuticals and materials science. The pinacol ester form enhances stability and solubility, making it a preferred choice for this type of reaction .
Kinetics of Protodeboronation:
Research has shown that pinacol esters, including 4-(S-Butylthiomethyl)phenylboronic acid, exhibit unique kinetic properties during protodeboronation. Studies indicate that these esters can significantly slow down the rate of protodeboronation compared to their non-esterified counterparts. This property is advantageous in synthetic applications where controlled release of the boronic acid is desired .
Biomedical Applications
Drug Delivery Systems:
The compound has been explored for its potential in drug delivery systems. Boronic acids can interact with diols and sugars, making them suitable for glucose-responsive drug delivery applications. For instance, conjugates formed with chitosan and boronic acids have shown promise in delivering insulin in a glucose-dependent manner. This approach could lead to more effective treatment strategies for diabetes .
Enzyme Inhibition:
Studies have demonstrated that phenylboronic acids can inhibit certain enzymes, which is beneficial for developing therapeutic agents. For example, conjugates of 4-(S-Butylthiomethyl)phenylboronic acid with polysaccharides have been tested for their ability to protect sensitive proteins from enzymatic degradation in the gastrointestinal tract, enhancing their bioavailability .
Analytical Applications
Chromatographic Analysis:
The compound is also employed in analytical chemistry. It serves as a standard in high-performance liquid chromatography (HPLC) methods designed for analyzing boronic acids and their derivatives. Its stability and predictable behavior under various conditions make it an essential component in developing reliable analytical techniques .
Case Studies
Mechanism of Action
The mechanism of action for 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and functional groups of 4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester with analogous compounds:

Key Observations :
- S-Butylthiomethyl Group : Enhances lipophilicity and steric bulk compared to smaller substituents like hydroxymethyl or thiomethyl. This may reduce aqueous solubility but improve membrane permeability in drug delivery systems .
- Hydroxymethyl Group: Enables hydrogen bonding and diol interactions, critical for glucose-sensitive materials and ROS-responsive nanoparticles .
- Aminomethyl Group: Facilitates bioconjugation via amine-reactive chemistry, useful in synthesizing targeted therapies .
Solubility and Stability
- General Solubility : Pinacol esters exhibit high solubility in organic solvents (e.g., THF, DCM) due to the hydrophobic pinacol moiety. Aqueous solubility varies with substituents; hydroxymethyl derivatives show moderate water solubility via hydrogen bonding, while S-butylthiomethyl derivatives are more lipophilic .
- Stability: Thiomethyl and S-butylthiomethyl groups are susceptible to oxidation, enabling ROS-responsive degradation. In contrast, ureido and aminomethyl derivatives exhibit greater stability under oxidative conditions .
Biological Activity
4-(S-Butylthiomethyl)phenylboronic acid, pinacol ester, is a boron-containing compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Boronic acids and their derivatives have been recognized for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula : C₁₂H₁₇BO₂
- Molecular Weight : 204.08 g/mol
- CAS Number : 2377609-13-5
The biological activity of 4-(S-butylthiomethyl)phenylboronic acid, pinacol ester, is primarily attributed to its ability to interact with various biological targets through reversible covalent bonding with diols and other nucleophiles. This interaction can modulate enzymatic activities and influence cellular signaling pathways.
Anticancer Activity
Research has indicated that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study highlighted the potential of phenylboronic acid derivatives in enhancing the efficacy of chemotherapeutic agents by modifying their pharmacokinetic properties and selectivity towards cancer cells .
Antibacterial and Antiviral Properties
Boronic acids have demonstrated antibacterial effects against a range of pathogens. The incorporation of the boronic acid moiety into bioactive molecules has been shown to enhance their antibacterial activity by improving binding affinity to bacterial targets . Additionally, some studies suggest that these compounds may possess antiviral properties, making them candidates for further exploration in viral infections.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been investigated. For instance, in a study involving curcumin-loaded nanoparticles functionalized with phenylboronic acid pinacol ester, enhanced anti-inflammatory and antioxidative stress functions were observed both in vitro and in vivo . This suggests potential applications in treating chronic inflammatory conditions.
Case Studies
Research Findings
- Anticancer Mechanism : The mechanism involves the inhibition of proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors within cancer cells.
- Antibacterial Efficacy : In vitro studies have shown that phenylboronic acid derivatives can effectively disrupt bacterial cell wall synthesis.
- Inflammation Modulation : The compound has been linked to reduced levels of pro-inflammatory cytokines in experimental models.
Q & A
Q. Are there specific toxicity concerns during in vivo applications?
- Methodological Answer : Limited ecotoxicological data exist. Preliminary assessments recommend Ames tests for mutagenicity and acute toxicity studies in model organisms (e.g., Daphnia magna). Handling requires PPE due to potential skin/eye irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

